Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate is a complex organic compound with a molecular formula of C25H30N2O5S and an average mass of 470.581 Da This compound is known for its unique structural features, which include a dibenzo-thiazine core and a piperidinecarboxylate moiety
Preparation Methods
The synthesis of Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate involves multiple steps. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiazine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate can be compared with similar compounds such as:
(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetic acid: Lacks the piperidinecarboxylate moiety.
The uniqueness of this compound lies in its combination of the dibenzo-thiazine core with the piperidinecarboxylate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30N2O5S |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
ethyl 1-[2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H30N2O5S/c1-4-32-25(29)18-11-13-26(14-12-18)24(28)16-27-22-10-9-19(17(2)3)15-21(22)20-7-5-6-8-23(20)33(27,30)31/h5-10,15,17-18H,4,11-14,16H2,1-3H3 |
InChI Key |
UJQYHMPRPPNBDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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